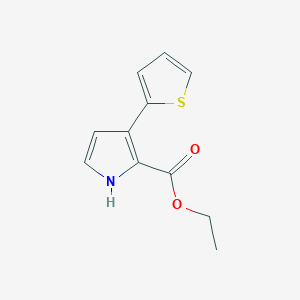
Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-噻吩基)-1H-吡咯-2-羧酸乙酯: 是一种杂环化合物,其特征在于吡咯环被噻吩基和乙酯基取代。
准备方法
合成路线和反应条件: 3-(2-噻吩基)-1H-吡咯-2-羧酸乙酯的合成可以通过多种方法实现。 一种常见的方法是使用甲磺酰甲基异氰化物 (TosMICs) 与缺电子化合物进行 [3+2] 环加成反应 。这种方法操作简单,并且使用易获得的起始原料。
工业生产方法: 这种化合物的工业生产通常涉及在大规模的受控条件下进行环加成反应,以确保高产率和纯度。反应条件通常包括使用乙醇等溶剂和催化剂以促进反应。
化学反应分析
反应类型: 3-(2-噻吩基)-1H-吡咯-2-羧酸乙酯会发生各种化学反应,包括:
氧化: 这种化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将酯基转化为醇。
取代: 亲电和亲核取代反应可以在噻吩环和吡咯环上发生。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 在各种条件下使用卤素、酸和碱等试剂。
主要产物: 这些反应形成的主要产物包括亚砜、砜、醇和原始化合物的取代衍生物。
科学研究应用
3-(2-噻吩基)-1H-吡咯-2-羧酸乙酯在科学研究中有几个应用:
化学: 它被用作合成更复杂分子的构建单元,以及研究反应机理。
生物学: 该化合物的结构特性使其成为研究生物相互作用和酶抑制的候选者。
工业: 用于生产导电聚合物和用于分子电子学的材料.
作用机制
3-(2-噻吩基)-1H-吡咯-2-羧酸乙酯的作用机制涉及它与各种分子靶标的相互作用。该化合物可以作为特定酶的抑制剂或激活剂,具体取决于其结构修饰。所涉及的途径通常包括结合到酶或受体的活性位点,从而导致其活性发生变化。
相似化合物的比较
类似化合物:
2,5-二(2-噻吩基)吡咯: 结构相似,但在取代模式和电子性质上有所不同.
独特性: 3-(2-噻吩基)-1H-吡咯-2-羧酸乙酯的独特性在于它将噻吩基和吡咯环结合在一起,赋予了独特的电子和空间性质。这种独特性使其在各种研究和工业应用中具有价值。
属性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
ethyl 3-thiophen-2-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-8(5-6-12-10)9-4-3-7-15-9/h3-7,12H,2H2,1H3 |
InChI 键 |
WKFIOZJFIYKZRR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















